molecular formula C10H13BrMg B071612 4-N-Butylphenylmagnesium bromide CAS No. 185416-14-2

4-N-Butylphenylmagnesium bromide

Cat. No.: B071612
CAS No.: 185416-14-2
M. Wt: 237.42 g/mol
InChI Key: GMDVPPVFTDVJOF-UHFFFAOYSA-M
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Description

4-N-Butylphenylmagnesium bromide is a useful research compound. Its molecular formula is C10H13BrMg and its molecular weight is 237.42 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Asymmetric Coupling : Arylmagnesium bromides, including 4-N-Butylphenylmagnesium bromide, are used in asymmetric coupling reactions with allylic esters. This process, catalyzed by nickel complexes, leads to the formation of high-yield chiral products (Hiyama & Wakasa, 1985).

  • Synthesis of Hydrocarbons : The reagent plays a role in the synthesis of hydrocarbons. For instance, phenylmagnesium halide, a related compound, has been used to synthesize certain hydrocarbons, demonstrating the reagent's utility in organic synthesis (Wittig, 1980).

  • Synthesis of Organic Compounds : It is used in the synthesis of various organic compounds, such as rosefuran and sesquirosefuran, showcasing its versatility in organic chemistry (TakedaAkira & TsuboiSadao, 1977).

  • Organometallic Chemistry : The compound is also significant in the study of organometallic chemistry, as illustrated in the research on the insertion of organomercury derivatives into silicon-carbon and carbon-hydrogen bonds (Seyferth, Shih, Dubac, Mazerolles, & Serres, 1973).

  • NMR Spectroscopy Studies : It has been a subject of nuclear magnetic resonance spectroscopy studies, providing insights into the structure of butenylmagnesium bromide, a related Grignard reagent (Nordlander, Young, & Roberts, 1961).

  • Fluoride Sensing : In a novel application, arylmagnesium bromide derivatives were used in the synthesis of a near-infrared region fluoride sensor, demonstrating its use in the development of chemical sensors (Zou, Liu, Mack, Wang, Tian, Lu, Li, & Shen, 2014).

  • Palladium-Catalyzed Cross-Coupling : The reagent is instrumental in palladium-catalyzed cross-coupling reactions, a critical process in modern organic synthesis (Kamikawa & Hayashi, 1997).

Safety and Hazards

The safety data sheet for a similar compound, Phenylmagnesium bromide, indicates that it is extremely flammable and may cause severe skin burns and eye damage . It is also very toxic to aquatic life . Similar precautions should be taken when handling 4-N-Butylphenylmagnesium bromide.

Mechanism of Action

Target of Action

4-N-Butylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are known to be strong nucleophiles and bases, and they primarily target electrophilic carbon atoms, particularly those present in carbonyl groups .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The carbon-magnesium bond in the Grignard reagent is polar, which allows the carbon to act as a nucleophile. This results in the formation of a new carbon-carbon bond, leading to the expansion of the carbon skeleton .

Biochemical Pathways

Grignard reagents are commonly used in organic synthesis to form carbon-carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

As a grignard reagent, it is known to be highly reactive and unstable in the presence of water or oxygen . Therefore, it is unlikely to have significant bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the electrophile it reacts with .

Action Environment

The action of this compound is highly dependent on the environment. It must be handled under an inert atmosphere (such as nitrogen or argon) and in anhydrous conditions due to its reactivity with water and oxygen . The reaction is typically carried out in a polar aprotic solvent, such as diethyl ether or tetrahydrofuran .

Properties

IUPAC Name

magnesium;butylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h5-6,8-9H,2-3,7H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDVPPVFTDVJOF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=[C-]C=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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